molecular formula C7H5BrN4 B1521736 5-Bromo-2-pyrazol-1-yl-pyrimidine CAS No. 883230-94-2

5-Bromo-2-pyrazol-1-yl-pyrimidine

Cat. No.: B1521736
CAS No.: 883230-94-2
M. Wt: 225.05 g/mol
InChI Key: XQBZYQWGCLJVAF-UHFFFAOYSA-N
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Description

5-Bromo-2-pyrazol-1-yl-pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-pyrazol-1-yl-pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyrimidine with pyrazole under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-pyrazol-1-yl-pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate.

Major Products

    Substitution Reactions: Products include various substituted pyrazolyl-pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds with diverse functional groups.

Scientific Research Applications

5-Bromo-2-pyrazol-1-yl-pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-pyrazol-1-yl-pyrimidine largely depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The bromine atom and the heterocyclic rings allow it to form strong interactions with target proteins, thereby modulating their activity. The exact molecular targets and pathways can vary, but they typically involve key signaling proteins in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(1-piperidinyl)pyrimidine
  • 3(5)-Aminopyrazoles
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

5-Bromo-2-pyrazol-1-yl-pyrimidine is unique due to its dual heterocyclic structure, which provides a versatile scaffold for chemical modifications. This duality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

5-bromo-2-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBZYQWGCLJVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672018
Record name 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883230-94-2
Record name 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrazole (130 mg) and cesium carbonate (610 mg) were added to a DMAc (10 ml) solution containing 5-bromo-2-chloropyrimidine (300 mg), followed by stirring at 120° C. for 0.5 hours. The reaction mixture was adjusted to room temperature and water was added to the mixture. Next, the organic layers were collected, washed with saturated saline, and dried over anhydrous sodium sulfate. The solvent was distilled away under reduced pressure and a yellow solid of 5-bromo-2-(pyrazol-1-yl)pyrimidine (440 mg) was thus obtained.
Quantity
130 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
610 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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